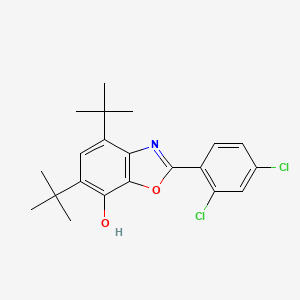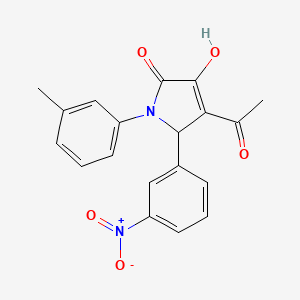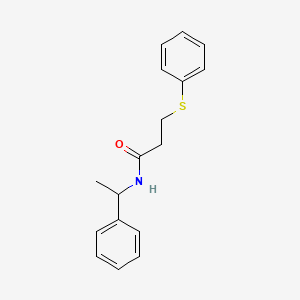
4,6-di-tert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-di-tert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol, commonly known as Tinopal CBS-X, is a fluorescent brightener that is widely used in various industries. It is a white or yellowish powder that is soluble in organic solvents and has a melting point of 205-210°C. Tinopal CBS-X is commonly used in the textile, paper, and detergent industries due to its ability to enhance the whiteness and brightness of products.
Mecanismo De Acción
Tinopal CBS-X works by absorbing ultraviolet light and emitting blue light, which enhances the whiteness and brightness of products. The compound has a maximum absorption wavelength of 347 nm and a maximum emission wavelength of 436 nm.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of Tinopal CBS-X. However, studies have shown that the compound is not toxic to humans or animals when used in small doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tinopal CBS-X has several advantages for use in lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other fluorescent brighteners. However, one limitation of Tinopal CBS-X is that it has a relatively low quantum yield, which can limit its sensitivity in certain applications.
Direcciones Futuras
There are several future directions for research on Tinopal CBS-X. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the optimization of the compound's properties for use in specific applications. Additionally, there is potential for the use of Tinopal CBS-X in biomedical applications, such as imaging and drug delivery.
Métodos De Síntesis
The synthesis of Tinopal CBS-X involves a series of chemical reactions. The starting materials are 2,4-dichloroaniline and 2-tert-butyl-4,6-dimethylphenol. These two compounds are reacted with phosgene to form the intermediate, 2-(2,4-dichlorophenyl)-4,6-dimethyl-1,3,5-triazine. This intermediate is then reacted with sodium hydroxide and 2-(2-hydroxyphenyl)benzoxazole to form Tinopal CBS-X.
Aplicaciones Científicas De Investigación
Tinopal CBS-X has been extensively studied for its applications in various fields of science. In the textile industry, it is used as a whitening agent to enhance the brightness and whiteness of fabrics. It is also used in paper production to improve the whiteness of paper products. In the detergent industry, it is used as a brightening agent to enhance the appearance of laundry detergents.
Propiedades
IUPAC Name |
4,6-ditert-butyl-2-(2,4-dichlorophenyl)-1,3-benzoxazol-7-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO2/c1-20(2,3)13-10-14(21(4,5)6)17(25)18-16(13)24-19(26-18)12-8-7-11(22)9-15(12)23/h7-10,25H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSAXFZNOXTMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=C(C=C(C=C3)Cl)Cl)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R*,6S*)-4-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4971704.png)
![1-[4-(2-fluorophenyl)-1-piperazinyl]-3-(3-methoxyphenoxy)-2-propanol dihydrochloride](/img/structure/B4971719.png)
![2-chloro-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4971727.png)
![4-[2-(4-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B4971746.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methoxybenzene](/img/structure/B4971751.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4971754.png)


![2-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4971768.png)
![N-1,3-benzodioxol-5-yl-2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B4971775.png)
![5-(4-fluorophenyl)-N-[4-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4971793.png)
![4-{3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4971800.png)
![2-{1-ethyl-8-[(2'-methyl-3-biphenylyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-3-yl}acetamide](/img/structure/B4971808.png)